4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one is a chemical compound with the molecular formula C8H15NO2. It is known for its unique structure, which includes an amino group linked to a carbonyl group through a carbon-carbon double bond. This compound is part of the enaminone family, which is characterized by the presence of an enamine (a nitrogen atom connected to a double-bonded carbon) and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-pentanedione with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out at elevated temperatures to facilitate the formation of the enaminone structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The enaminone structure allows it to act as a nucleophile, participating in various biochemical pathways. The compound can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-penten-2-one: Known for its use as a flavoring agent and in organic synthesis.
4-[(Naphthalen-1-yl)amino]pent-3-en-2-one: Studied for its crystal structure and potential biological activities.
Uniqueness
4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one stands out due to its unique combination of an enamine and a ketone group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
185341-36-0 |
---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4-(1-hydroxypropan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(4-8(3)11)9-7(2)5-10/h4,7,9-10H,5H2,1-3H3 |
InChI-Schlüssel |
HGIRQUORUZWLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)NC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.